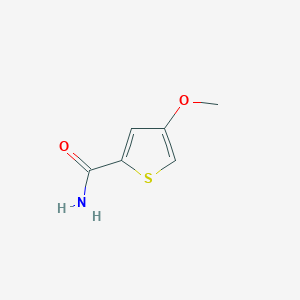

4-Methoxythiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methoxythiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCBEPNNNXHJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Methoxylation Methods

Hydrolysis of Ester to Carboxylic Acid

Conversion of the methyl ester to the carboxylic acid is a prerequisite for carboxamide formation. Preparation 17 details the hydrolysis of methyl 4,5-dimethyl-3-methoxythiophene-2-carboxylate using aqueous sodium hydroxide under reflux, yielding 3-methoxy-4,5-dimethylthiophene-2-carboxylic acid with a melting point of 142–143°C. This step is critical for activating the carbonyl group for subsequent amidation.

Carboxamide Formation via Acid Chloride Intermediate

The classical route to carboxamides involves converting the carboxylic acid to an acid chloride, followed by reaction with an amine. Example 2 in IE61461B1 illustrates this approach: 3-methoxy-4,5-dimethylthiophene-2-carboxylic acid is treated with thionyl chloride in toluene to form the acid chloride, which is then coupled with (±)-2-aminomethyl-1-ethylpyrrolidine in dichloromethane. The final product is isolated as a fumarate salt after crystallization, demonstrating a yield of 90.3% and purity of 99.0%.

Table 2: Acid Chloride-Mediated Amidation

Carboxamide Formation via Coupling Reagents

Modern synthetic approaches favor coupling agents to avoid handling corrosive acid chlorides. The PMC article PMC9775471 details a general procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. For instance, 5-(4-fluorophenyl)thiophene-2-carboxylic acid is activated with EDC/DMAP and coupled with aniline derivatives over 48 hours, achieving yields up to 85%. This method is applicable to 4-methoxythiophene-2-carboxylic acid, offering a safer and more controllable alternative to traditional methods.

Comparative Analysis of Synthetic Routes

The choice between acid chloride and coupling reagent methods hinges on scalability, safety, and purity requirements. Acid chloride routes (e.g., thionyl chloride) offer higher yields (90–98%) but require stringent moisture control. Coupling reagents like EDC enable milder conditions but may necessitate longer reaction times (48 hours) and higher costs.

Table 3: Route Comparison for this compound

| Parameter | Acid Chloride Route | Coupling Reagent Route |

|---|---|---|

| Yield | 90–98% | 80–85% |

| Reaction Time | 3–5 hours | 24–48 hours |

| Safety Concerns | Corrosive reagents | Mild conditions |

| Purity | ≥99% | ≥98% |

| Scalability | Industrial-scale feasible | Lab-scale preferred |

Optimization Strategies and Challenges

Critical challenges in synthesizing this compound include:

-

Regioselectivity : Ensuring methoxy group installation at the 4-position requires precise control over substitution reactions. Zinc-mediated reductions or alcoholysis under anhydrous conditions minimize side reactions.

-

Amine Compatibility : Bulky amines (e.g., pyrrolidine derivatives) may require elevated temperatures or prolonged reaction times in coupling reactions.

-

Byproduct Management : Crystallization from solvents like ethyl acetate or n-butyl ether enhances purity, as demonstrated in CN111732568B for sulfonyl chloride derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Methoxythiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated thiophenes, acylated thiophenes.

Scientific Research Applications

4-Methoxythiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-Methoxythiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electronic Effects : The methoxy group in this compound donates electrons, stabilizing the thiophene ring, whereas chloro or sulfonyl substituents (e.g., in ) withdraw electrons, altering reactivity in electrophilic substitutions.

- Solubility : Carboxamide derivatives generally exhibit higher aqueous solubility than ester analogs due to hydrogen bonding (e.g., vs. ).

- Bioactivity: Addition of cyano or sulfonamide groups () enhances interaction with biological targets, such as enzymes or receptors, compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxythiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling substituted amines with thiophene derivatives. Key methods include:

- Neat Methods : Solvent-free reactions at room temperature, favoring simplicity but requiring extended reaction times .

- Microwave Irradiation : Enhances reaction efficiency via rapid heating, often using catalysts like aluminum oxide. This method reduces side reactions and improves yields compared to conventional heating .

- Fusion Techniques : High-temperature solvent-free reactions, suitable for thermally stable intermediates.

- Critical Parameters : Microwave power, solvent choice (e.g., cyclohexanone), and catalyst selection significantly impact purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm methoxy (-OCH) and carboxamide (-CONH) groups. The thiophene ring protons typically resonate between δ 6.5–7.5 ppm, while methoxy groups appear near δ 3.8–4.0 ppm .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and N-H bending (~1550 cm) for carboxamide confirmation .

- HPLC/MS : Ensure purity (>95%) and verify molecular weight via mass spectrometry (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis of this compound derivatives to enhance reaction efficiency?

- Methodological Answer :

- Parameter Optimization : Use a central composite design (CCD) to test variables like microwave power (100–300 W), irradiation time (5–30 min), and catalyst concentration. Higher power (e.g., 250 W) and shorter durations (10–15 min) often maximize yield while minimizing decomposition .

- Solvent Selection : Polar solvents (e.g., DMF) improve microwave absorption. For example, cyclohexanone with aluminum oxide as a solid support reduces side reactions .

- Scale-Up Challenges : Monitor temperature gradients in larger batches; iterative cooling phases may prevent overheating .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving thiophene-carboxamide analogs?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize activity comparisons. For instance, discrepancies in IC values may arise from variations in cell viability protocols .

- Structural Confirmation : Re-synthesize disputed compounds and re-validate purity via NMR/HPLC to rule out impurities as confounding factors .

- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen bonding patterns) with activity trends to identify structure-activity relationships (SAR) .

Q. How does the introduction of substituents on the thiophene ring affect the compound's electronic properties and reactivity in further chemical modifications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO) reduce electron density on the thiophene ring, slowing electrophilic substitution but enhancing stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH) groups increase ring electron density, favoring nucleophilic aromatic substitutions. Computational tools (e.g., DFT calculations) predict Hammett σ values to guide substituent selection .

- Steric Effects : Bulky groups at the 3-position hinder access to the carboxamide moiety, reducing enzymatic binding in biological studies .

Q. What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound, especially when scaling up reactions?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent volumes, and temperature profiles. For example, a 1:1.2 ratio of thiophene precursor to methoxyphenylamine minimizes unreacted starting material .

- Batch Consistency : Use calibrated equipment (e.g., microwave reactors) and pre-dried solvents to avoid variability.

- Collaborative Validation : Share samples with independent labs for parallel characterization (NMR, HPLC) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.